molecular formula C7H15NO2 B6147523 1-[3-(methoxymethyl)oxolan-3-yl]methanamine CAS No. 1544892-97-8

1-[3-(methoxymethyl)oxolan-3-yl]methanamine

Cat. No.: B6147523
CAS No.: 1544892-97-8
M. Wt: 145.2
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Description

1-[3-(methoxymethyl)oxolan-3-yl]methanamine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its synonym, 3-Furanmethanamine, tetrahydro-3-(methoxymethyl)- . This compound is characterized by the presence of a methoxymethyl group attached to an oxolane ring, which is further connected to a methanamine group.

Preparation Methods

The synthesis of 1-[3-(methoxymethyl)oxolan-3-yl]methanamine typically involves organic chemical reactions that require a well-equipped laboratory or industrial production facility . The synthetic routes may include the following steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through cyclization reactions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via alkylation reactions using reagents such as methoxymethyl chloride.

    Attachment of the Methanamine Group:

Chemical Reactions Analysis

1-[3-(methoxymethyl)oxolan-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Halogenated compounds, alkylating agents.

Scientific Research Applications

1-[3-(methoxymethyl)oxolan-3-yl]methanamine has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(methoxymethyl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with enzymes and receptors, leading to various biochemical effects. The oxolane ring and methoxymethyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

1-[3-(methoxymethyl)oxolan-3-yl]methanamine can be compared with other similar compounds, such as:

    3-Furanmethanamine: Similar in structure but lacks the methoxymethyl group.

    Tetrahydrofuran derivatives: Compounds with similar oxolane rings but different substituents.

    Methoxymethyl-substituted amines: Compounds with methoxymethyl groups attached to different amine structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1544892-97-8

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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